3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H23N3O5S2 and its molecular weight is 461.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Impurities
The novel synthesis methods for omeprazole, a drug closely related to the compound , focus on addressing the pharmaceutical impurities of proton pump inhibitors. This review highlights the synthesis processes, including the formation of sulfone N-oxide due to incomplete oxidation of pyrmetazole and overoxidation to sulfone. The findings indicate that the novel synthesis process for pharmaceutical impurities can achieve expected yields, offering insights for researchers in the development of proton pump inhibitors and their impurities, which can be utilized for further studies in various aspects, including as standard impurities for marketed formulations (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Gastroprotective Properties
Ebrotidine, another compound related to our compound of interest, showcases unique gastroprotective properties, combining H2-receptor antagonist properties with cytoprotective agents. Its mechanism, independent of endogenous prostaglandin generation, includes enhancing mucosal responses, improving the physicochemical characteristics of mucus gel, and promoting mucin macromolecular assembly. These properties highlight ebrotidine's potential in ulcer disease treatment, offering insights into the structural and functional dynamics of related sulfonamide compounds (Slomiany, Piotrowski, & Slomiany, 1997).
QSARs of CA Inhibitors
Quantitative structure-activity relationships (QSARs) of carbonic anhydrase (CA) inhibitors, including benzenesulfonamides, demonstrate the dependence of inhibition potency on the electronic properties of the sulfonamide group. This review presents a schematic model for the interaction of sulfonamides with CA, offering a foundation for understanding the molecular interactions of 3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide and similar compounds in scientific research (Gupta, 2003).
Sulfonamide-Based Medicinal Chemistry
The review on sulfonamide-based medicinal chemistry discusses the broad bioactive spectrum and medicinal applications of sulfonamide derivatives after chemical structural modifications. This comprehensive review highlights the advancements and future prospects in the development of new sulfonamide-based drug molecules, emphasizing their significance in creating broad-spectrum, high-activity, and low-toxicity pharmaceuticals (Shichao et al., 2016).
Eigenschaften
IUPAC Name |
4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-16-6-8-18(9-7-16)31(27,28)24(2)20-13-19(10-11-21(20)29-3)30(25,26)23-15-17-5-4-12-22-14-17/h4-14,23H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMBVYMHRGPHQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.